molecular formula C12H13N5O3 B12884708 Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate CAS No. 62808-10-0

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate

Cat. No.: B12884708
CAS No.: 62808-10-0
M. Wt: 275.26 g/mol
InChI Key: UFYYRMKWLCOBCJ-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure makes it a valuable scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl carbamate with 5-amino-1-benzoyl-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is unique due to its specific structure, which combines the triazole ring with a benzoyl group and an ethyl carbamate moiety. This unique combination enhances its biological activity and makes it a valuable compound for various applications .

Properties

CAS No.

62808-10-0

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl N-(5-amino-1-benzoyl-1,2,4-triazol-3-yl)carbamate

InChI

InChI=1S/C12H13N5O3/c1-2-20-12(19)15-11-14-10(13)17(16-11)9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15,16,19)

InChI Key

UFYYRMKWLCOBCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN(C(=N1)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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